"Bis(3,5,5-trimethylhexyl) phthalate chemical properties"
"Bis(3,5,5-trimethylhexyl) phthalate chemical properties"
An In-Depth Technical Guide to the Chemical Properties of Bis(3,5,5-trimethylhexyl) phthalate
Introduction
Bis(3,5,5-trimethylhexyl) phthalate, a high-molecular-weight branched-chain phthalate ester, holds a significant position in the polymer industry. Unlike its lower-molecular-weight counterparts, its distinct structure imparts properties such as high permanence, low volatility, and enhanced durability to the materials it plasticizes. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its core chemical properties, synthesis considerations, analytical methodologies, and toxicological profile. The content herein is synthesized from authoritative sources to ensure scientific integrity and provide field-proven insights into its practical applications and experimental handling.
Compound Identification and Structure
Precise identification is the cornerstone of any chemical investigation. Bis(3,5,5-trimethylhexyl) phthalate is registered under several identifiers across various chemical databases and regulatory bodies.
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IUPAC Name: bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate[1]
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Synonyms: alpha-Dinonyl phthalate, Di(3,5,5-trimethylhexyl) phthalate, 1,2-Benzenedicarboxylic acid, bis(3,5,5-trimethylhexyl) ester[1][3][4][7]
The compound's structure is characterized by a central phthalic acid core esterified with two bulky, branched 3,5,5-trimethylhexyl alcohol chains. This branching is critical to its function, as it sterically hinders the close packing of polymer chains, thereby imparting flexibility.
Caption: Chemical structure of Bis(3,5,5-trimethylhexyl) phthalate.
Physicochemical Properties
The utility of Bis(3,5,5-trimethylhexyl) phthalate in various applications is a direct consequence of its distinct physicochemical properties. It is a clear, oily liquid that is free of visible impurities.[2] The following table summarizes its key quantitative data, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Weight | 418.61 g/mol | [1][2][3][5][8] |
| Density | 0.972 - 0.98 g/cm³ at 20-25 °C | [2][3][8][9][10] |
| Boiling Point | ~405.7 °C at 760 mmHg; 202 °C at 2 Torr | [2][3][9] |
| Melting Point | -49 °C | [3][10] |
| Flash Point | >210 °C (>230 °F) | [2][3][8][9] |
| Vapor Pressure | 1 mm Hg at 200 °C | [3][8][9] |
| Refractive Index | ~1.485 at 20 °C | [3][8][9] |
| Water Solubility | Insoluble (predicted) | [9] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [9] |
| LogP (Octanol/Water) | 8.33 - 9.77 | [2][4] |
| Enthalpy of Vaporization | 113.6 kJ/mol at 348 K | [11] |
The high molecular weight and branched alkyl chains contribute to its low volatility and high boiling point. Its high LogP value underscores its hydrophobic nature, making it highly compatible with non-polar polymers like PVC but poorly soluble in water.
Synthesis and Purification
Synthesis Overview
Conceptually, Bis(3,5,5-trimethylhexyl) phthalate is synthesized via a standard Fischer esterification reaction. Phthalic anhydride is reacted with an excess of 3,5,5-trimethylhexanol in the presence of an acid catalyst (e.g., sulfuric acid or a solid acid catalyst). The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus. The choice of catalyst and reaction conditions (temperature, pressure) is critical to optimize yield and minimize side reactions.
Experimental Protocol: Laboratory-Scale Purification
For research applications requiring high purity, residual reactants, catalyst, and side products must be removed. The following protocol is a robust method for purifying the synthesized ester.[3] The causality behind each step is to systematically remove different classes of impurities.
Objective: To purify crude Bis(3,5,5-trimethylhexyl) phthalate to >99% purity.
Materials:
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Crude Bis(3,5,5-trimethylhexyl) phthalate
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5% (w/v) Sodium Carbonate (Na₂CO₃) solution
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Deionized Water
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Diethyl Ether
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Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
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Separatory Funnel
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Rotary Evaporator
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Vacuum Distillation Apparatus
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Phosphorus Pentoxide (P₂O₅) for storage
Methodology:
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Acid Neutralization:
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Place the crude ester in a separatory funnel.
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Add an equal volume of 5% aqueous Na₂CO₃ solution. This step neutralizes any remaining acidic catalyst and unreacted phthalic anhydride (which forms phthalic acid).
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Shake vigorously for 2-3 minutes, periodically venting the funnel to release CO₂ pressure.
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Allow the layers to separate and discard the lower aqueous layer.
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Aqueous Washing:
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Wash the organic layer with an equal volume of deionized water to remove residual sodium carbonate and any water-soluble impurities.
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Shake and separate as in the previous step. Repeat this water wash two more times to ensure complete removal. An emulsion may form; adding a small amount of diethyl ether can help break it.[3]
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Drying:
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Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
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Add a suitable amount of anhydrous drying agent (e.g., CaCl₂).
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Swirl the flask and let it stand for at least 30 minutes to allow the agent to absorb residual water. The liquid should be clear, not cloudy.
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-
Solvent Removal:
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Filter the dried ester to remove the drying agent.
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If ether was used, evaporate it under reduced pressure using a rotary evaporator.
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-
Final Purification by Vacuum Distillation:
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Transfer the residual liquid to a distillation flask.
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Perform distillation under reduced pressure (e.g., <5 Torr). This is crucial because the compound's high boiling point at atmospheric pressure can lead to decomposition.
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Collect the fraction that distills at the appropriate temperature for the given pressure (e.g., 202 °C at 2 Torr).[3] It is recommended to repeat the distillation process for the highest purity.[3]
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-
Storage:
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Store the purified, clear, and colorless liquid in a sealed container within a vacuum desiccator over P₂O₅ to protect it from atmospheric moisture.[3]
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Caption: Workflow for the purification of Bis(3,5,5-trimethylhexyl) phthalate.
Applications and Mechanism of Action
The primary application of Bis(3,5,5-trimethylhexyl) phthalate is as a high-performance primary plasticizer for polyvinyl chloride (PVC) and other polymers.[2][12]
Mechanism of Action: In its role as a plasticizer, the molecule works by embedding itself between the long polymer chains of PVC. The bulky, non-polar alkyl groups disrupt the strong intermolecular van der Waals forces that hold the rigid polymer chains together. This interposition increases the free volume within the polymer matrix and lowers the glass transition temperature (Tg).[2] The result is a more flexible, durable, and workable material. The long, branched structure of Bis(3,5,5-trimethylhexyl) phthalate leads to enhanced migration resistance and better aging properties compared to lower molecular weight phthalates.[2] Its excellent electrical insulation properties also make it valuable for research in the wire and cable industry.[2]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the analysis and quantification of Bis(3,5,5-trimethylhexyl) phthalate.
Protocol: Reverse-Phase HPLC Analysis
Objective: To separate and quantify Bis(3,5,5-trimethylhexyl) phthalate in a sample matrix.
Instrumentation & Columns:
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HPLC system with a UV detector
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Reverse-Phase Column (e.g., Newcrom C18 or Newcrom R1)[4]
Mobile Phase:
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A mixture of acetonitrile (MeCN) and water is typically used.[4]
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For standard analysis, a small amount of phosphoric acid can be added to sharpen peaks.[4]
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For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[4]
Methodology:
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Standard Preparation: Prepare a stock solution of high-purity Bis(3,5,5-trimethylhexyl) phthalate in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
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Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove particulates.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min (typical)
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Injection Volume: 10-20 µL
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Column Temperature: Ambient or controlled (e.g., 30 °C)
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Detection Wavelength: Phthalates typically show absorbance in the UV range (e.g., 225 nm or 254 nm).
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Analysis: Inject the standards and samples. The retention time will be characteristic of the compound under the given conditions.
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Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve. This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]
Toxicological Profile and Safety
Bis(3,5,5-trimethylhexyl) phthalate is a subject of toxicological and risk assessment studies, particularly concerning its potential migration from food-contact materials.[9] It is noted as having potential thyroid-disrupting properties.[9] Upon ingestion, it is metabolized to its primary monoester, Mono(3,5,5-trimethylhexyl) phthalate (MTMHP), which can be detected in urine and serves as a direct biomarker of exposure.[2] As a laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. It is intended for research use only and not for human or veterinary use.[2]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34277, Bis(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]
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SIELC Technologies (2018). Bis(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]
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CHEMICAL POINT (n.d.). Bis(3,5,5-trimethylhexyl)-phthalat. Retrieved from [Link]
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ChemBK (n.d.). BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE. Retrieved from [Link] PHTHALATE
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MySkinRecipes (n.d.). Bis(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Substance Record for SID 135051768, Bis(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate Phase change data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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Cheméo (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]
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